N-(2-chlorobenzyl)-2-phenylethanamine

Catalog No.
S12581933
CAS No.
13541-01-0
M.F
C15H16ClN
M. Wt
245.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-chlorobenzyl)-2-phenylethanamine

CAS Number

13541-01-0

Product Name

N-(2-chlorobenzyl)-2-phenylethanamine

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-phenylethanamine

Molecular Formula

C15H16ClN

Molecular Weight

245.74 g/mol

InChI

InChI=1S/C15H16ClN/c16-15-9-5-4-8-14(15)12-17-11-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2

InChI Key

DAOIKMDLNGMJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2Cl

N-(2-chlorobenzyl)-2-phenylethanamine is a chemical compound characterized by its unique structure, which includes a phenylethanamine backbone substituted with a chlorobenzyl group. This compound is categorized within the broader family of phenethylamines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorine atom on the benzyl ring enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The chemical reactivity of N-(2-chlorobenzyl)-2-phenylethanamine can be explored through various synthetic pathways and functionalization reactions. Common reactions involving this compound include:

  • N-Alkylation: The amine group can undergo alkylation with various electrophiles, leading to the formation of N-alkyl derivatives.
  • Halogenation: The chlorobenzyl moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Oxidation: The primary amine can be oxidized to form imines or corresponding carbonyl compounds under appropriate conditions.

These reactions highlight the versatility of N-(2-chlorobenzyl)-2-phenylethanamine in organic synthesis and medicinal chemistry.

N-(2-chlorobenzyl)-2-phenylethanamine exhibits significant biological activity, primarily as a modulator of neurotransmitter systems. It has been studied for its affinity towards serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. The compound's structural features contribute to its potency and selectivity at these receptors, making it a candidate for further pharmacological exploration.

Several methods have been reported for synthesizing N-(2-chlorobenzyl)-2-phenylethanamine:

  • Direct Amine Synthesis:
    • Reaction of 2-chlorobenzyl chloride with 2-phenylethanamine in the presence of a base, such as sodium hydroxide or potassium carbonate, typically yields high purity products.
  • Reductive Amination:
    • Starting from 2-chlorobenzaldehyde and phenethylamine, followed by reduction using sodium cyanoborohydride or similar reductants.
  • N-Alkylation of Phenethylamine:
    • Phenethylamine can be reacted with 2-chlorobenzyl bromide under basic conditions to achieve the desired amine product.

These synthetic routes allow for the efficient preparation of N-(2-chlorobenzyl)-2-phenylethanamine with varying yields and purities depending on the reaction conditions employed.

N-(2-chlorobenzyl)-2-phenylethanamine finds applications in several fields:

  • Pharmaceutical Development: Its activity at serotonin receptors makes it a candidate for developing treatments for mood disorders and other psychiatric conditions.
  • Chemical Research: Used as a building block in synthesizing more complex molecules within medicinal chemistry.
  • Neuroscience Studies: Investigated for its potential role in understanding neurotransmitter systems and their implications in various neurological disorders.

Studies on N-(2-chlorobenzyl)-2-phenylethanamine have focused on its interactions with various biological targets:

  • Serotonin Receptor Binding: Research indicates that this compound selectively binds to 5-HT receptors, particularly 5-HT2A and 5-HT2C, demonstrating potential therapeutic effects in modulating mood and cognition.
  • Functional Selectivity: Investigations into its signaling pathways reveal that it may exhibit functional selectivity, which is crucial for minimizing side effects while maximizing therapeutic efficacy.

N-(2-chlorobenzyl)-2-phenylethanamine shares structural similarities with several other compounds in the phenethylamine class. Here are some notable comparisons:

Compound NameStructure FeaturesBiological Activity
N-benzyl-2-phenylethanamineBenzyl group instead of chlorobenzylSimilar serotonin receptor activity
4-methyl-N-(2-chlorobenzyl)-phenethylamineMethyl substitution at para positionEnhanced potency at serotonin receptors
N-(3-chlorobenzyl)-2-phenylethanamineChlorine substitution at different positionAltered receptor binding profile

These compounds illustrate how variations in substituents can significantly influence biological activity and pharmacological profiles.

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

245.0971272 g/mol

Monoisotopic Mass

245.0971272 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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